molecular formula C23H24N2O3 B4965521 (4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione

(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione

Cat. No.: B4965521
M. Wt: 376.4 g/mol
InChI Key: OLMMYYOLZFCDAV-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, methoxy-substituted aromatic compounds, and piperidine. The key steps may involve:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.

    Introduction of the Piperidine Moiety: This step may involve nucleophilic substitution or reductive amination.

    Methoxylation and Benzylation: These steps can be carried out using standard organic synthesis techniques such as methylation and benzylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperidine moiety or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione would depend on its specific interactions with molecular targets. These may include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist.

    Modulation of Signaling Pathways: Affecting cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione: shares structural similarities with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

IUPAC Name

(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-28-18-10-11-19-20(14-18)22(26)25(15-17-8-4-2-5-9-17)23(27)21(19)16-24-12-6-3-7-13-24/h2,4-5,8-11,14,16H,3,6-7,12-13,15H2,1H3/b21-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMMYYOLZFCDAV-LTGZKZEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN3CCCCC3)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=C\N3CCCCC3)/C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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